2-(3,4-dimethylphenyl)sulfanylacetic Acid
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Overview
Description
2-(3,4-dimethylphenyl)sulfanylacetic Acid is an organic compound characterized by the presence of a sulfanyl group attached to an acetic acid moiety, with a 3,4-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenyl)sulfanylacetic Acid typically involves the reaction of 3,4-dimethylthiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 3,4-dimethylthiophenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenyl)sulfanylacetic Acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-(3,4-dimethylphenyl)sulfanylacetic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)sulfanylacetic Acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenyl ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenyl)sulfanyl-2-phenylacetic acid
- 2-(2,5-dimethylphenyl)sulfanylacetic acid
- 2-(3,4-dimethoxyphenyl)sulfanylacetic acid
Uniqueness
2-(3,4-dimethylphenyl)sulfanylacetic Acid is unique due to the presence of both the 3,4-dimethylphenyl and sulfanyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7-3-4-9(5-8(7)2)13-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPJPSLAIIGJOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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